1,3-Bis(3-aminophenoxy)benzene

Piezoelectric polymers High-temperature sensors Copolyimide films

Select 1,3-Bis(3-aminophenoxy)benzene (APB) for its unique meta-substituted structure, enabling linear tuning of Tg, strength, and modulus in high-performance polyimides. Unlike para-isomers, APB delivers amorphous morphology with high processability and thermal stability (Tg up to 313°C), making it the strategic choice for aerospace composites (reduced manufacturing pressure) and flexible OLED/PCB substrates. Ensure your polymer design achieves the precise balance of flexibility, transparency, and thermal resistance with this high-purity (>98%) aromatic ether diamine monomer.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 10526-07-5
Cat. No. B075826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-aminophenoxy)benzene
CAS10526-07-5
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N
InChIInChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2
InChIKeyDKKYOQYISDAQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3-aminophenoxy)benzene (APB, CAS 10526-07-5): Procurement Guide for a Flexible Aromatic Ether Diamine Monomer


1,3-Bis(3-aminophenoxy)benzene (CAS 10526-07-5, also known as APB or BAPB) is an aromatic ether diamine monomer characterized by a rigid yet flexible backbone due to its meta-substituted phenoxy groups [1]. It is primarily utilized as a key building block in the synthesis of high-performance polymers, particularly polyimides (PIs), where its structure is designed to enhance solubility, processability, and flexibility without a significant loss in thermal stability . Its commercial availability as a high-purity (>98.0%) intermediate makes it a critical component in advanced material sectors including aerospace, electronics, and specialty coatings [2].

1,3-Bis(3-aminophenoxy)benzene Substitution Risks: The Impact of Isomerism on Polyimide Performance


While several isomeric diamines, such as 1,3-bis(4-aminophenoxy)benzene (TPER) and 1,4-bis(4-aminophenoxy)benzene (TPEQ), can also react with dianhydrides to form polyimides, direct substitution is not advisable without a thorough performance reassessment [1]. The meta- versus para- position of the amine group on the terminal phenyl rings directly influences the polymer chain's flexibility, symmetry, and packing density. This structural variation translates into quantifiable differences in the resulting polymer's glass transition temperature (Tg), melting point (Tm), and crystallinity [2]. For instance, polyimides derived from TPER exhibit distinct semicrystalline behavior with defined melting endotherms (e.g., Tg ~190°C, Tms ~331°C and 350°C with HQDPA), while those from APB are often described as amorphous with different thermal profiles [3]. Therefore, selecting APB over its isomers is a specific design choice to achieve a particular balance of processability and thermomechanical properties, as detailed in the evidence below.

Quantitative Evidence Guide for 1,3-Bis(3-aminophenoxy)benzene: Head-to-Head Performance Comparisons


Piezoelectric Performance: APB vs. Cyano-Containing Diamine (2CN) in Copolyimide Films

In a direct head-to-head comparison within the same study, a copolyimide film synthesized from 4,4'-oxydiphthalic anhydride (ODPA) and 1,3-bis(3-aminophenoxy)benzene (diamine 0CN) exhibited a significantly lower piezoelectric coefficient (d33) compared to a film incorporating a cyano-substituted analog (diamine 2CN) [1]. This demonstrates a clear, quantifiable performance trade-off: the unsubstituted APB provides a lower piezoelectric response, which may be advantageous for applications requiring this specific characteristic, while the 2CN version is selected for higher sensitivity.

Piezoelectric polymers High-temperature sensors Copolyimide films

Thermomechanical Tunability: APB's Role in Modulating Tg, Strength, and Modulus in 6FDA Copolyimides

A systematic study on 6FDA-based copolyimides shows that using 1,3-bis(3-aminophenoxy)benzene (BAPB) as a base monomer allows for precise tuning of key properties. As the mole fraction of the co-monomer BAPP increases, the glass transition temperature (Tg), ultimate strength, and initial modulus of the resulting film all increase linearly, while thermal stability (Td(i)) remains constant and optical transparency decreases only slightly [1]. This provides a quantitative framework for formulators to tailor material properties.

Transparent polyimide Copolyimide films Thermomechanical properties

Processing and Toughness Enhancement: APB-Modified vs. Unmodified Imide Oligomers

In a comparative study on high-temperature structural resins for aeronautical applications, the incorporation of 1,3-bis(3-aminophenoxy)benzene into the backbone of imide oligomers was specifically investigated to address deficiencies in processability, fracture toughness, microcrack resistance, and damage tolerance observed in previously prepared oligomers that did not contain this flexible diamine [1]. The study aimed to improve these properties without compromising the high glass transition temperature (~313 °C) and compressive properties of the baseline material.

High-temperature composites Aerospace materials Imide oligomers

Void Reduction in High-Temperature Composites: APB vs. Conventional Aromatic Diamine Curing Agents

In the context of curing phthalonitrile resins for advanced aerospace composites, 1,3-bis(3-aminophenoxy)benzene was specifically selected and patented for its ability to reduce voids and blisters formed from volatiles during polymerization [1]. This is a direct comparison to other aromatic diamine curing agents, which were noted to be somewhat volatile at the required processing melt temperatures (e.g., 232-234 °C), causing void problems when used in amounts greater than 5% by weight.

Phthalonitrile resins High-temperature polymers Composite processing

Key Application Scenarios for 1,3-Bis(3-aminophenoxy)benzene Based on Quantitative Evidence


Scenario 1: High-Temperature Piezoelectric Sensors for Aerospace and Automotive Applications

The direct evidence comparing APB-based copolyimides to those with cyano-substituted diamines (Section 3, Evidence 1) makes it a candidate for high-temperature piezoelectric sensors [1]. Its lower and tunable piezoelectric response (1-16 pC·N-1) may be suitable for applications where maximum sensitivity is not the primary goal, but high thermal stability (Tg up to 180°C, degradation temperature up to 450°C) is critical. This makes it a viable option for sensor applications in harsh environments, such as engine compartments or industrial processing equipment.

Scenario 2: Enhancing Processability and Toughness in Next-Generation Aerospace Structural Resins

The research from NASA Langley Research Center (Section 3, Evidence 3) specifically used APB to improve the processability and toughness of high-temperature composite matrices without sacrificing their high Tg (~313°C) [1]. This makes APB a strategic monomer for aerospace manufacturers seeking to produce large, complex composite parts with fewer defects and better damage tolerance. The ability to process these materials at lower pressures (1.4 MPa) is a quantifiable advantage for reducing manufacturing costs and tooling complexity.

Scenario 3: Formulating Transparent, Flexible Polyimide Films with Tailored Thermomechanical Properties

The evidence from copolyimide studies (Section 3, Evidence 2) demonstrates that APB, when used as a co-monomer, allows for the linear tuning of Tg, strength, and modulus [1]. This is a critical advantage for formulators developing materials for flexible electronics, such as OLED displays and flexible printed circuit boards (PCBs) [2]. By adjusting the ratio of APB to other diamines like BAPP, a formulator can achieve a precise balance of flexibility, transparency, and thermal stability required for a specific device architecture.

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